molecular formula C20H24N2O4 B13643320 [4-(Benzyloxycarbonylamino-methyl)phenyl]-carbamic acid tert-butyl ester CAS No. 630125-51-8

[4-(Benzyloxycarbonylamino-methyl)phenyl]-carbamic acid tert-butyl ester

Cat. No.: B13643320
CAS No.: 630125-51-8
M. Wt: 356.4 g/mol
InChI Key: AMMKFVUYUSWJKZ-UHFFFAOYSA-N
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Description

Benzyl N-[(4-{[(tert-butoxy)carbonyl]amino}phenyl)methyl]carbamate is a compound that features a benzyl group, a tert-butoxycarbonyl (Boc) protecting group, and a phenyl ring. This compound is often used in organic synthesis, particularly in the protection of amine groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[(4-{[(tert-butoxy)carbonyl]amino}phenyl)methyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can remove the Boc protecting group.

    Substitution: Nucleophilic substitution reactions can replace the Boc group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation with palladium on carbon (Pd-C) are used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include deprotected amines, substituted carbamates, and various oxidized derivatives.

Scientific Research Applications

Benzyl N-[(4-{[(tert-butoxy)carbonyl]amino}phenyl)methyl]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of benzyl N-[(4-{[(tert-butoxy)carbonyl]amino}phenyl)methyl]carbamate involves the protection of amine groups through the formation of a stable carbamate linkage. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the amine functionality .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl N-[(4-{[(tert-butoxy)carbonyl]amino}phenyl)methyl]carbamate is unique due to its combination of the benzyl and Boc groups, providing dual protection and versatility in synthetic applications.

Properties

CAS No.

630125-51-8

Molecular Formula

C20H24N2O4

Molecular Weight

356.4 g/mol

IUPAC Name

benzyl N-[[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]methyl]carbamate

InChI

InChI=1S/C20H24N2O4/c1-20(2,3)26-19(24)22-17-11-9-15(10-12-17)13-21-18(23)25-14-16-7-5-4-6-8-16/h4-12H,13-14H2,1-3H3,(H,21,23)(H,22,24)

InChI Key

AMMKFVUYUSWJKZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)CNC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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